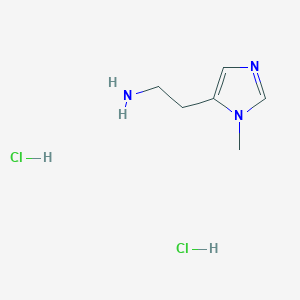

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-甲基组胺(二盐酸盐)是组胺的甲基化衍生物,组胺是一种参与多种生理过程的生物胺。 它是组胺的降解产物,与免疫反应有关 。该化合物常用于科学研究,以研究组胺代谢及其对生物系统的影响。

准备方法

合成路线和反应条件: 3-甲基组胺(二盐酸盐)可以通过组胺的甲基化合成。该过程涉及在碱如氢氧化钠存在下,用甲基化试剂如碘甲烷使组胺反应。该反应通常在受控温度条件下在水性或醇性介质中进行。

工业生产方法: 3-甲基组胺(二盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稠度和纯度。然后将该化合物结晶并纯化以获得二盐酸盐形式。

化学反应分析

反应类型: 3-甲基组胺(二盐酸盐)经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的咪唑衍生物。

还原: 还原反应可以将其转化回组胺或其他相关胺。

取代: 咪唑环可以与亲电试剂发生取代反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 在酸性或碱性条件下使用烷基卤化物或酰氯等亲电试剂。

主要产物:

氧化: 咪唑衍生物。

还原: 组胺或相关胺。

取代: 各种取代的咪唑化合物。

科学研究应用

Pharmacological Research

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is primarily used to study the mechanisms of histamine action:

- Histamine Receptor Interaction : The compound interacts with H1 and H2 receptors, influencing physiological processes such as gastric acid secretion and immune responses. This makes it crucial for understanding allergic reactions and gastric disorders .

Immunology

Research indicates that this compound can modulate immune responses:

- Cytokine Production : Studies have shown that it enhances cytokine production in murine models, suggesting its potential role in boosting immune responses.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial properties:

- Effectiveness Against Pathogens : The compound exhibits activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, indicating its potential use in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in cancer research:

- Inhibition of Cell Proliferation : It may inhibit the growth of various cancer cell lines by inducing apoptosis and affecting angiogenesis. For instance, studies report IC50 values indicating effective growth inhibition across different cell lines (see Table 1).

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.63 | Induction of apoptosis |

| Study 2 | U-937 | 10.38 | Cell cycle arrest |

| Study 3 | A549 | 12.50 | Inhibition of migration |

Synthetic Intermediate

The compound serves as a synthetic intermediate in the preparation of other biologically active molecules:

- Farnesyl Protein Transferase Inhibitors : It is used in the synthesis of compounds targeting farnesyl transferase, which is relevant in cancer therapy .

Case Study 1: Immune Response Modulation

A study demonstrated that treatment with this compound could enhance immune responses by increasing cytokine levels following histamine receptor activation. This suggests potential applications in immunotherapy and treatment of allergic conditions.

Case Study 2: Anticancer Efficacy

In vivo studies using xenograft models of breast cancer showed that this compound significantly reduced tumor size, indicating its potential as an adjunct therapy for cancer treatment.

Case Study 3: Clinical Trials for Allergic Conditions

Preliminary clinical trials indicated that the compound effectively reduced symptoms of allergic rhinitis by blocking H1 receptors, showcasing its therapeutic potential in treating allergic diseases.

作用机制

3-甲基组胺(二盐酸盐)通过与组胺受体,特别是 H1 和 H2 受体相互作用发挥其作用 。它充当激动剂或拮抗剂,具体取决于受体亚型和生物学环境。该化合物影响各种生理过程,包括血管舒张、胃酸分泌和神经传递。所涉及的分子靶标和途径包括 G 蛋白偶联受体的激活以及随后的细胞内信号级联。

类似化合物:

组胺: 母体化合物,参与许多生理过程。

1-甲基组胺: 另一种甲基化衍生物,具有不同的生物活性。

2-甲基组胺: 一种结构异构体,具有不同的受体亲和力和作用。

独特性: 3-甲基组胺(二盐酸盐)由于其独特的甲基化模式而具有独特性,该模式影响其与组胺受体的相互作用及其代谢稳定性。这使其成为研究组胺相关途径和开发靶向疗法的宝贵工具。

相似化合物的比较

Histamine: The parent compound, involved in numerous physiological processes.

1-Methylhistamine: Another methylated derivative with distinct biological activities.

2-Methylhistamine: A structural isomer with different receptor affinities and effects.

Uniqueness: 3-Methylhistamine (dihydrochloride) is unique due to its specific methylation pattern, which influences its interaction with histamine receptors and its metabolic stability. This makes it a valuable tool in studying histamine-related pathways and developing targeted therapies.

生物活性

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly its interaction with histamine receptors. The compound is structurally related to histamine, a significant biogenic amine involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H11Cl2N3, with a molecular weight of approximately 161.633 g/mol. The imidazole ring structure contributes to its unique chemical properties and biological activities. The presence of both amine and imidazole functionalities allows for diverse interactions with biological targets.

The primary mechanism of action for this compound involves its interaction with histamine receptors, particularly the H1 and H2 subtypes.

- H1 Receptor : Activation leads to bronchoconstriction and increased vascular permeability, playing a role in allergic responses.

- H2 Receptor : Stimulation results in gastric acid secretion and vasodilation, influencing various physiological functions.

These interactions can modulate immune responses, cell proliferation, and other critical cellular processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

This compound has demonstrated potential anticancer activity through:

- Cell Proliferation Inhibition : It may inhibit the growth of cancer cell lines by inducing apoptosis.

- Angiogenesis Modulation : The compound can influence angiogenesis, which is critical in tumor growth and metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis | |

| U-937 | 10.38 | Cell cycle arrest | |

| A549 | 12.50 | Inhibition of migration |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Immune Response Modulation : A study demonstrated that the compound could enhance the immune response in murine models by increasing cytokine production following histamine receptor activation.

- Anticancer Efficacy in Animal Models : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Clinical Trials for Allergic Conditions : Preliminary clinical trials indicated that this compound could effectively reduce symptoms in patients with allergic rhinitis by blocking H1 receptors.

属性

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36475-47-5 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。